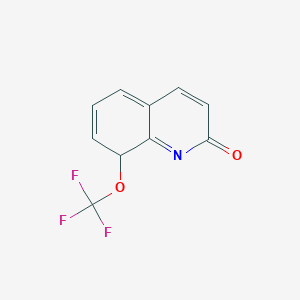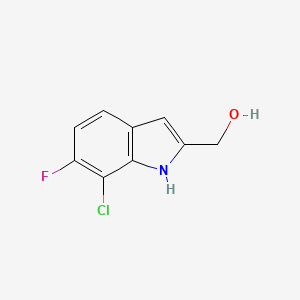
(7-Chloro-6-fluoro-1H-indol-2-yl)methanol
説明
Synthesis Analysis
The synthesis of this compound involves the introduction of a chloro group at position 7 and a fluoro group at position 6 of the indole ring. The methanol group is attached to the nitrogen atom at position 2. Specific synthetic routes may vary, but the overall goal is to create this novel indole derivative for further investigation .
Molecular Structure Analysis
The molecular formula of (7-Chloro-6-fluoro-1H-indol-2-yl)methanol is C9H6ClFNO. It consists of an indole ring with chlorine and fluorine substituents, along with the methanol moiety. The indole nucleus provides a scaffold for potential pharmacological activity .
Chemical Reactions Analysis
The compound’s reactivity is influenced by its indole ring. Electrophilic substitution readily occurs due to the delocalization of π-electrons. Researchers have explored various reactions to modify the indole scaffold and create diverse derivatives. These reactions include halogenation, alkylation, and condensation reactions .
科学的研究の応用
Synthesis and Application in Organic Chemistry
Synthesis and Antimicrobial, Antiinflammatory Activities : A study explores the synthesis of heterocycles derived from indole carbohydrazides, including variants like 7-chloro-6-fluoro-1H-indole, and their applications in antimicrobial, antiinflammatory, and antiproliferative activities. This research demonstrates the utility of these compounds in developing potential therapeutic agents (Narayana, Ashalatha, Raj, & Sarojini, 2009).
Palladium Catalyzed C-H Halogenation : Another study highlights the gram-scale synthesis of multisubstituted arenes through palladium-catalyzed C-H halogenation, underscoring the role of similar compounds in facilitating selective and efficient synthetic routes for complex organic molecules (Sun, Sun, & Rao, 2014).
Pharmacological Research
- Antibacterial Potentials : Research on 2-(1H-Indol-3-yl)-N'-[(un)substituted phenylmethylidene] acetohydrazides and related derivatives shows significant antibacterial activities against Gram-positive and Gram-negative bacterial strains, suggesting their potential in antimicrobial therapy (Rubab et al., 2017).
Material Science and Supramolecular Chemistry
- Supramolecular Networks : A study on supramolecular networks involving fluoro and chloro analogs of similar compounds at low temperatures provides insights into their crystalline structure and interaction patterns, which is crucial for designing materials with specific molecular architectures (Rajalakshmi et al., 2012).
Catalysis and Synthesis
- Fluoroacetylation of Indoles : The fluoroacetylation of indoles using fluorinated acetic acids to synthesize diverse fluoromethyl indol-3-yl ketones under catalyst- and additive-free conditions showcases the application of fluorinated compounds in creating valuable intermediates for organic synthesis (Yao, Ren, Wang, & Guan, 2016).
作用機序
特性
IUPAC Name |
(7-chloro-6-fluoro-1H-indol-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClFNO/c10-8-7(11)2-1-5-3-6(4-13)12-9(5)8/h1-3,12-13H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZWFKQAWUWLOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=C(N2)CO)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



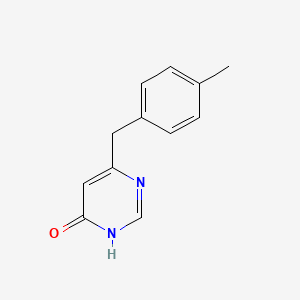
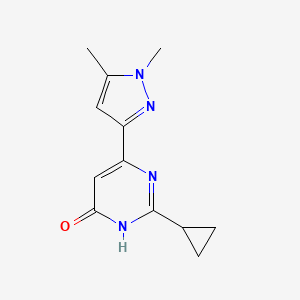

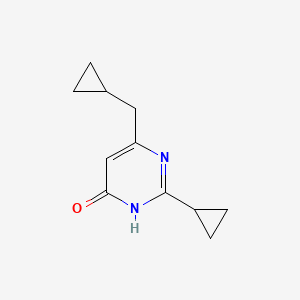
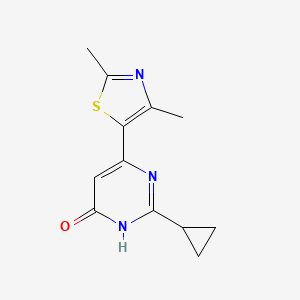
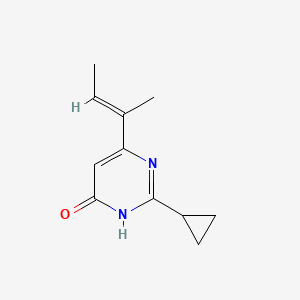

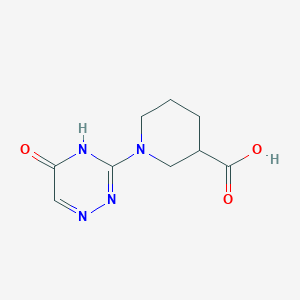
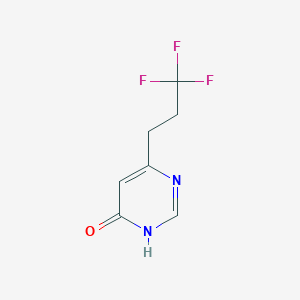
![6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1487189.png)

![5-[2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-oxazole](/img/structure/B1487192.png)
![2-(Pyridin-2-yl)benzo[d]thiazole-5-carbonitrile](/img/structure/B1487194.png)
